molecular formula C15H12F2N4O2S B2866847 (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 919752-57-1

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2866847
CAS No.: 919752-57-1
M. Wt: 350.34
InChI Key: JDMLTBOPIZCVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a synthetic small molecule designed for research applications, particularly in the field of central nervous system (CNS) disorders. Its structure incorporates a benzo[d]thiazole core linked to an isoxazole heterocycle via a piperazine carboxamide bridge, a scaffold frequently investigated for its potential interaction with neurological targets . Compounds with this structural motif have shown promise in preclinical studies as ligands for serotonergic receptors (such as 5-HT1A and 5-HT2C), which are implicated in conditions like depression, anxiety, and schizophrenia . Related analogues have demonstrated significant anxiolytic and antidepressant-like effects in vivo . Furthermore, the inclusion of the benzothiazole moiety suggests potential research applications in modulating neuronal nitric oxide synthase (nNOS), an enzyme whose overactivation is associated with oxidative stress and neuronal loss in neurodegenerative diseases such as Parkinson's . The specific fluorine substitutions at the 4 and 6 positions of the benzothiazole ring are intended to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity for its intended biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and referring to the relevant safety data sheet.

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N4O2S/c16-9-7-10(17)13-12(8-9)24-15(19-13)21-5-3-20(4-6-21)14(22)11-1-2-18-23-11/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMLTBOPIZCVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

The compound shares structural homology with derivatives listed in , particularly:

  • (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (CAS: 941869-25-6): Differs by an ethoxy substituent at position 6 of the benzothiazole instead of fluorine.
  • (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (CAS: 941869-27-8): Features an ethyl group at position 4 of the benzothiazole, replacing the difluoro substitution.

Key Structural Differences:

Compound Name Substituent at Benzothiazole Electronic Effects Steric Profile
Target Compound (4,6-Difluoro) 4-F, 6-F Strong electron-withdrawing Compact, planar
941869-25-6 (6-Ethoxy) 6-OCH₂CH₃ Electron-donating (ethoxy) Increased bulk
941869-27-8 (4-Ethyl) 4-CH₂CH₃ Electron-donating (alkyl) Moderate bulk

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The difluoro substituents reduce lipophilicity (logP) compared to ethoxy/ethyl analogues, impacting membrane permeability and solubility.
  • Metabolic Stability : Fluorine atoms may reduce oxidative metabolism, extending half-life relative to ethoxy derivatives, which are prone to O-dealkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.